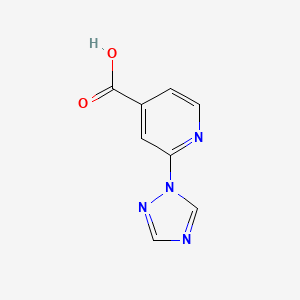

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-10-7(3-6)12-5-9-4-11-12/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTTPOXNTFBISRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263270-38-8 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with sodium azide to form the triazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Structural Information

- Molecular Formula : C₈H₆N₄O₂

- Molecular Weight : 190.16 g/mol

- SMILES Notation : C1=CN=C(C=C1C(=O)O)N2C=NC=N2

- InChI Key : NTTPOXNTFBISRL-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 191.05635 | 138.3 |

| [M+Na]+ | 213.03829 | 151.0 |

| [M+NH₄]+ | 208.08289 | 144.3 |

| [M+K]+ | 229.01223 | 148.5 |

| [M-H]- | 189.04179 | 138.3 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid . For instance, a study evaluated the antimicrobial activity of pyridyl amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acid against Pseudomonas aeruginosa. The docking studies indicated that these compounds could inhibit the TrmD enzyme in this bacterium, suggesting potential for developing new antimicrobial agents .

Anti-inflammatory Properties

Research has also explored the anti-inflammatory effects of triazole derivatives, particularly their activity as cyclooxygenase-2 (COX-2) inhibitors. A study indicated that certain derivatives exhibited significant selectivity for COX-2 over COX-1, positioning them as promising candidates for anti-inflammatory drug development . The ability of these compounds to modulate inflammatory pathways could lead to new treatments for conditions like arthritis and other inflammatory diseases.

Drug Design and Development

The structural features of This compound make it an attractive scaffold for drug design. Its ability to form hydrogen bonds and engage in π-stacking interactions can be exploited in the design of more potent and selective drugs targeting specific biological pathways . The compound's versatility allows for modifications that can enhance its pharmacological properties.

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding how This compound interacts with various biological targets. These studies help predict binding affinities and elucidate mechanisms of action, which are crucial for rational drug design .

Study on Antimicrobial Activity

A recent investigation synthesized various derivatives of the compound and assessed their antimicrobial efficacy against multiple strains of bacteria. The results demonstrated that certain derivatives had low minimum inhibitory concentrations (MICs), indicating strong antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli .

COX Inhibition Research

Another study focused on the synthesis of triazole derivatives as COX inhibitors. The research utilized a three-dimensional qualitative structure-selectivity relationship approach to analyze the binding interactions with COX enzymes. Several compounds showed promising IC₅₀ values comparable to established anti-inflammatory drugs, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Physicochemical Properties :

- Physical State : Powder .

- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

- Storage : Stable at room temperature in tight, light-resistant containers .

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid, differing in substituent positions or heterocyclic components:

1-Phenyl-5-(4-pyridinyl)-1H-1,2,3-triazole-4-carboxylic Acid

- Molecular Formula: Not explicitly stated but inferred to include a phenyl group (C₁₃H₁₀N₄O₂) .

- Structural Differences :

- Applications: No direct data provided, but 1,2,3-triazole derivatives are often used in medicinal chemistry due to their bioisosteric resemblance to amides .

2-(1H-1,2,4-Triazol-1-yl)pyridine-3-carboxylic Acid

- Molecular Formula : C₈H₆N₄O₂ (identical to the target compound) .

- Structural Differences :

- Carboxylic acid group at position 3 of the pyridine ring instead of position 3.

- Implications : The positional isomerism may alter solubility, acidity (pKa), and binding affinity in biological systems. For example, the proximity of the carboxylic acid to the triazole group could influence hydrogen-bonding interactions .

β-(1,2,4-Triazol-1-yl)-L-Alanine Derivatives

- Example: Methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate .

- Structural Differences :

- Triazole moiety attached to an alanine backbone rather than a pyridine ring.

- Functionality includes ester and protective groups (e.g., tert-butoxycarbonyl).

- Applications: Known as metabolites of fungicides (e.g., myclobutanil) and herbicides, highlighting the role of triazole-amino acid hybrids in agrochemistry .

Comparative Analysis Table

Key Research Findings

Structural Influence on Bioactivity : The 1,2,4-triazole-pyridine scaffold is associated with fungicidal and herbicidal activity in related compounds (e.g., metabolites of myclobutanil) . However, the target compound’s bioactivity remains unverified.

Isomer-Specific Properties : Positional isomerism (C3 vs. C4 carboxylic acid) may significantly impact pharmacokinetics. For instance, C3 substitution could enhance lipophilicity, affecting membrane permeability .

Safety Considerations : The target compound’s hazard profile (e.g., respiratory irritation) suggests stringent handling protocols compared to undocumented analogues .

Biological Activity

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid (CAS No. 263270-38-8) is a nitrogen-containing heterocyclic compound with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antibacterial and antifungal agent. The following sections provide a detailed overview of its biological activities, including relevant case studies and research findings.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 18422076 |

| Appearance | White to off-white powder |

The compound's biological activity is primarily attributed to the presence of the triazole moiety, which is known for its ability to interact with biological targets such as enzymes and receptors. Triazoles can inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Antibacterial Activity : In vitro studies have shown that this compound demonstrates potent activity against various Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) of approximately 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also shows promise as an antifungal agent. It has been tested against strains of Candida and Aspergillus, with varying degrees of effectiveness noted in different studies .

Study 1: Antibacterial Efficacy

A study published in the Journal of Antibiotics evaluated the antibacterial efficacy of several triazole derivatives, including this compound. The results indicated that this compound had superior activity compared to traditional antibiotics like ciprofloxacin. The researchers observed that the compound's mechanism involved disruption of bacterial cell wall synthesis .

Study 2: Antifungal Activity Assessment

In another investigation focusing on antifungal properties, the compound was tested against Candida albicans. The results showed an MIC value of 25 µg/mL, indicating moderate antifungal activity. The study concluded that further modifications to the triazole structure could enhance its efficacy .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. Modifications to the pyridine ring or substitutions on the triazole moiety can significantly affect their potency and selectivity. For example:

- Substituents on the Pyridine Ring : Altering the position or type of substituents on the pyridine ring can enhance solubility and bioavailability.

- Triazole Variants : Different triazole derivatives have been synthesized to optimize their interaction with target enzymes or receptors.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid?

- Methodological Answer : Synthesis typically involves coupling a triazole moiety to a pyridine-carboxylic acid scaffold. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity and yield. Post-synthesis, silica gel column chromatography is widely used for purification, as demonstrated in analogous heterocyclic systems . Reaction intermediates should be validated via thin-layer chromatography (TLC) and intermediate mass spectrometry (MS) analysis.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the triazole-pyridine linkage via -NMR (e.g., aromatic proton splitting patterns) and -NMR for carbonyl confirmation.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry (MS) : Compare experimental molecular ion peaks ([M+H]) with theoretical values (CHNO: 190.05 g/mol) .

Q. What storage conditions ensure compound stability?

- Methodological Answer : Store lyophilized solids in airtight containers under inert gas (e.g., argon) at room temperature. Avoid prolonged exposure to moisture or light, as carboxylic acid derivatives are prone to hydrolysis and photodegradation. Stability studies on similar compounds recommend periodic re-analysis (every 6 months) via HPLC to monitor degradation .

Advanced Research Questions

Q. How do substituent positions on the triazole ring influence reactivity and bioactivity?

- Methodological Answer : Substituent placement (e.g., 1,2,4-triazol-1-yl vs. 1,2,3-triazol-4-yl) alters electronic and steric profiles, impacting ligand-receptor interactions. For example, computational modeling (DFT calculations) can predict charge distribution and hydrogen-bonding capacity. Experimental validation via structure-activity relationship (SAR) studies using analogs (e.g., pyrazole-oxane derivatives) has shown significant variations in binding affinity .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

- Methodological Answer : Cross-validate using orthogonal techniques:

- X-ray Crystallography : Resolve ambiguities in regiochemistry or tautomerism (e.g., triazole N-substitution patterns) .

- Infrared Spectroscopy (FTIR) : Confirm carboxylic acid O-H stretches (~2500–3000 cm) and triazole C-N vibrations (~1500 cm) .

- Computational Predictions : Compare experimental NMR shifts with quantum-mechanics-based simulations (e.g., Gaussian software) .

Q. What strategies optimize yield in multi-step syntheses of this compound?

- Methodological Answer :

- Stepwise Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature for triazole cyclization).

- Catalyst Screening : Transition-metal catalysts (e.g., CuI for click chemistry) improve triazole formation efficiency.

- In Situ Monitoring : Employ reaction calorimetry or inline FTIR to detect intermediates and adjust conditions dynamically .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- Reaction Pathway Modeling : Use density functional theory (DFT) to simulate intermediates and transition states (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Machine Learning (ML) : Train models on reaction databases to predict optimal solvents/catalysts. For example, ICReDD’s workflow integrates quantum calculations with experimental feedback loops to accelerate discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.